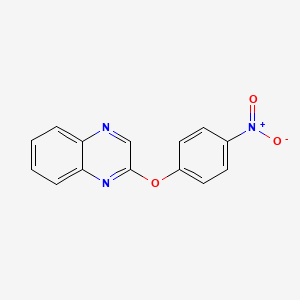
2-(4-Nitrophenoxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)quinoxaline is a chemical compound with the molecular formula C14H9N3O3 . .
Synthesis Analysis
Quinoxalines, including 2-(4-Nitrophenoxy)quinoxaline, are an important class of nitrogen-containing heterocyclic compounds. They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The synthesis of quinoxalines has seen significant advances, with a focus on transition-metal-free synthesis .Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)quinoxaline consists of a benzene ring fused to a six-membered pyrazine ring . The InChI code for this compound is 1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H .Chemical Reactions Analysis
Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)quinoxaline is a solid substance . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
- Researchers have investigated the potential of 2-(4-Nitrophenoxy)quinoxaline as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for further exploration .
- The compound has demonstrated inhibitory effects against bacterial strains (e.g., Streptococcus pneumoniae) and fungal strains (e.g., Aspergillus fumigatus). These findings suggest its potential as an antimicrobial agent .
Anticancer Properties
Antibacterial and Antifungal Activity
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . Therefore, it can be inferred that 2-(4-Nitrophenoxy)quinoxaline may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Quinoxaline 1,4-di-n-oxides (qdnos), a class of compounds related to 2-(4-nitrophenoxy)quinoxaline, have been reported to cause dna damage . This suggests that 2-(4-Nitrophenoxy)quinoxaline might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and oxidative stress, among others .
Result of Action
Based on the reported activities of related quinoxaline derivatives, potential effects could include inhibition of cell growth, modulation of inflammatory responses, and induction of oxidative stress .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQBDUFQHFIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

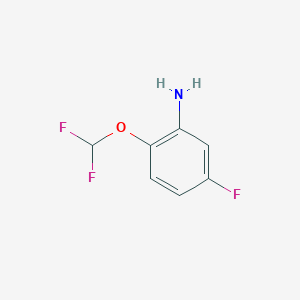
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)
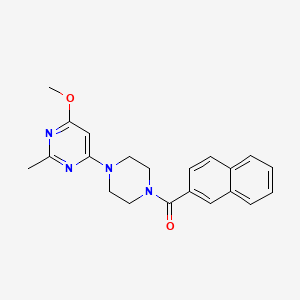


![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)


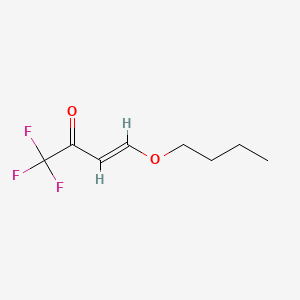
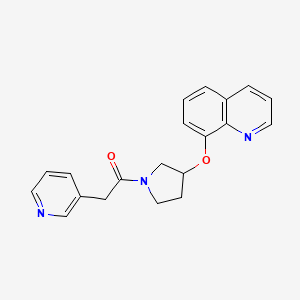
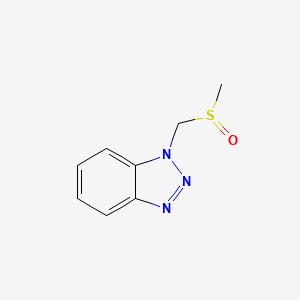
![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)
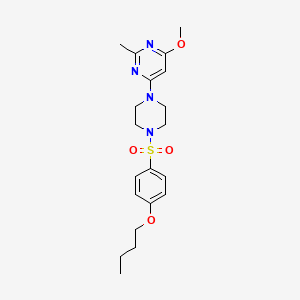
![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)